

In-Vitro Characterization of ML385: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ML380

Cat. No.: B609160

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A Note on Nomenclature: The designation "**ML380**" is associated with a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. However, the compound ML385 is a well-characterized inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Given the context of transcription factor inhibition and frequent conflation in literature, this guide focuses on the in-vitro characterization of the NRF2 inhibitor, ML385.

This technical guide provides a comprehensive overview of the in-vitro characterization of ML385, a potent and specific inhibitor of the NRF2 transcription factor. This document is intended for researchers, scientists, and drug development professionals working in oncology, neurodegenerative diseases, and other fields where modulation of the NRF2 pathway is of therapeutic interest.

Core Quantitative Data

The in-vitro activity of ML385 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for easy reference and comparison.

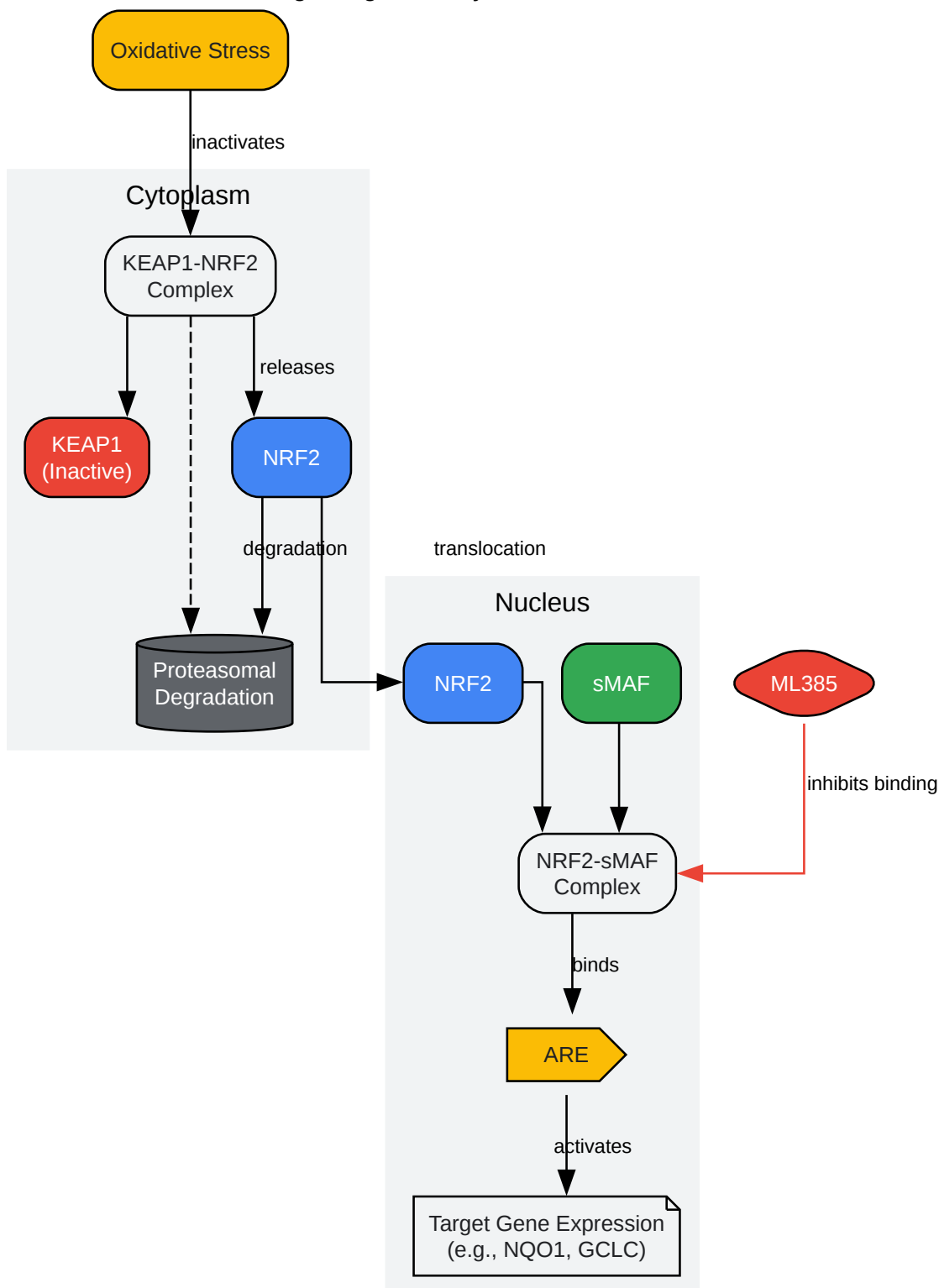
Parameter	Value	Assay	Cell Line/System	Reference
IC50	1.9 μ M	Fluorescence Polarization	NRF2-MAFG complex and ARE-DNA	[1]
Maximal Inhibitory Concentration	5 μ M	NRF2-mediated transcription	A549	[1]

Signaling Pathway and Mechanism of Action

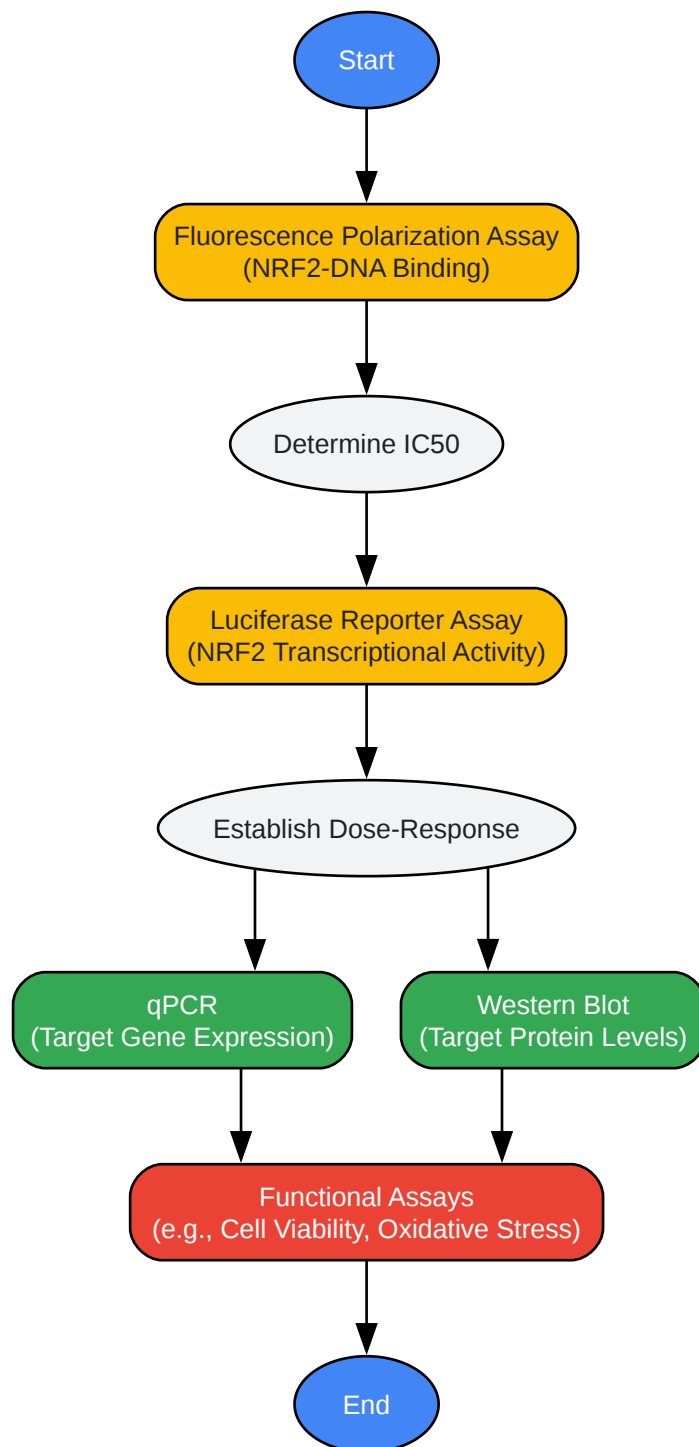
ML385 directly targets NRF2, a master regulator of the cellular antioxidant response. Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMAF) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

ML385 has been shown to directly interact with the Neh1 domain of NRF2, which is responsible for its dimerization with sMAF proteins and binding to DNA. By binding to this domain, ML385 prevents the NRF2-sMAF complex from binding to the ARE, thereby inhibiting the transcription of NRF2 target genes.[\[1\]](#)

NRF2 Signaling Pathway and ML385 Inhibition



Experimental Workflow for In-Vitro Characterization of ML385

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References

- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
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